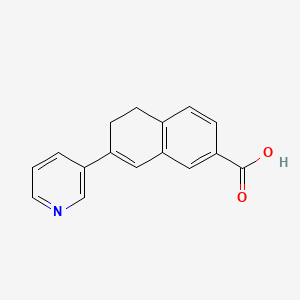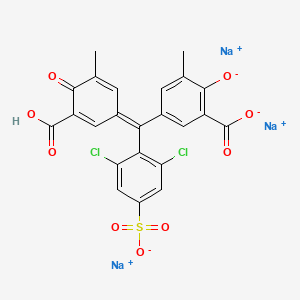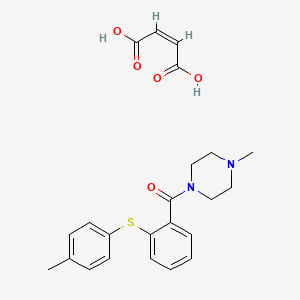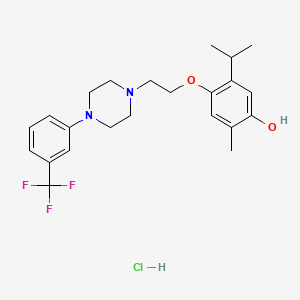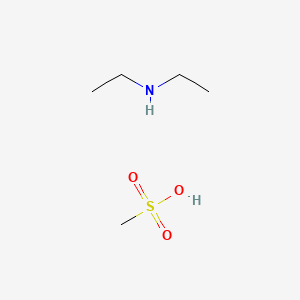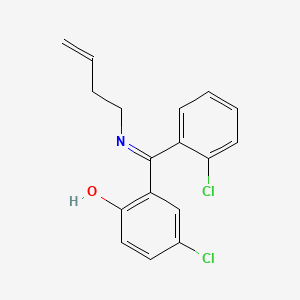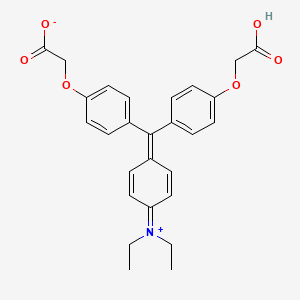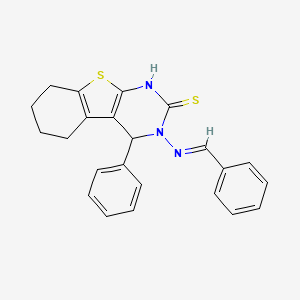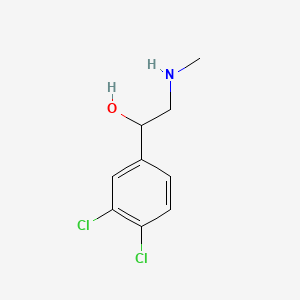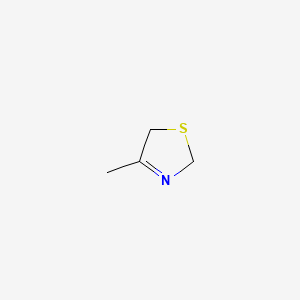
4-Methyl-3-thiazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-thiazoline is an organic compound with the molecular formula C₄H₇NS. It is a heterocyclic compound containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-3-thiazoline can be synthesized through various methods. One common approach involves the cyclization of suitable amine and thiol precursors. For example, a reaction between an amine and carbon disulfide in the presence of a base can yield thiazoline derivatives . Another method involves the use of multicomponent reactions (MCRs), which offer enhanced efficiency and reduced waste generation .
Industrial Production Methods: Industrial production of this compound often involves the use of microwave technology to facilitate the reaction between carbon disulfide and an amine precursor. This method is favored for its straightforward procedure and high yield .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-thiazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens and nucleophiles are employed under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoline derivatives.
Scientific Research Applications
4-Methyl-3-thiazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Thiazoline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Industry: It is used in the production of biocides, fungicides, and dyes.
Mechanism of Action
The mechanism of action of 4-Methyl-3-thiazoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the specific biological system. For example, thiazoline derivatives have been shown to inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, the compound can interact with receptors and modulate signal transduction pathways .
Comparison with Similar Compounds
Thiazole: A heterocyclic compound with a similar structure but different reactivity and applications.
Thiazolidine: A reduced form of thiazoline with distinct chemical properties.
Thiophene: Another sulfur-containing heterocycle with unique biological activities.
Uniqueness of 4-Methyl-3-thiazoline: Its ability to undergo diverse chemical reactions and its role as a precursor for biologically active compounds make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
52558-99-3 |
|---|---|
Molecular Formula |
C4H7NS |
Molecular Weight |
101.17 g/mol |
IUPAC Name |
4-methyl-2,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C4H7NS/c1-4-2-6-3-5-4/h2-3H2,1H3 |
InChI Key |
DTYOLYPNFSSEGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCSC1 |
density |
1.098-1.118 (20°) |
physical_description |
Colourless to yellow liquid; Garlic aroma |
solubility |
Practically insoluble to insoluble in water soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


